1-[(4-Bromophenyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines a bromophenyl group with a pyrido[1,2-a]benzimidazole core, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps. Typically, the process begins with the preparation of the benzimidazole core, followed by the introduction of the bromophenyl group and other substituents. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core.
Substitution Reactions: The bromophenyl group is introduced through nucleophilic substitution reactions, where bromobenzene reacts with suitable nucleophiles.
Cyclization: The final step involves cyclization reactions to form the pyrido[1,2-a]benzimidazole structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Bromophenyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The bromophenyl group can undergo further substitution reactions with nucleophiles, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[(4-Bromophenyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor antagonism .
Comparison with Similar Compounds
1-[(4-Bromophenyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antifungal and antibacterial properties.
5,6-Dimethylbenzimidazole: Used in the synthesis of vitamin B12 and other biologically active compounds.
4-(4-Bromophenyl)-thiazol-2-amine: Exhibits significant antifungal activity.
The uniqueness of this compound lies in its specific structure, which combines a bromophenyl group with a pyrido[1,2-a]benzimidazole core, providing a distinct set of biological activities and applications .
Properties
Molecular Formula |
C27H29BrN4 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
1-(4-bromoanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H29BrN4/c1-3-4-5-6-7-8-11-22-19(2)23(18-29)27-31-24-12-9-10-13-25(24)32(27)26(22)30-21-16-14-20(28)15-17-21/h9-10,12-17,30H,3-8,11H2,1-2H3 |
InChI Key |
KRUXHRPHJVDYKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.